4-Iodo-3-methoxy-5-methyl-1H-pyrazole

Description

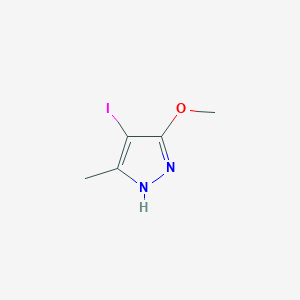

4-Iodo-3-methoxy-5-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a methoxy group at position 3, a methyl group at position 5, and an iodine atom at position 2. Pyrazole derivatives are heterocyclic compounds with a five-membered aromatic ring containing two nitrogen atoms. The substitution pattern of this compound—particularly the presence of iodine—confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

The methoxy group contributes to solubility in polar solvents and may influence hydrogen-bonding interactions in crystal structures .

Properties

Molecular Formula |

C5H7IN2O |

|---|---|

Molecular Weight |

238.03 g/mol |

IUPAC Name |

4-iodo-3-methoxy-5-methyl-1H-pyrazole |

InChI |

InChI=1S/C5H7IN2O/c1-3-4(6)5(9-2)8-7-3/h1-2H3,(H,7,8) |

InChI Key |

CBSIVVKAHPTTRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)OC)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-methoxy-5-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . Another method includes the use of enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of pyrazole synthesis, such as multicomponent reactions and cyclocondensation, can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-methoxy-5-methyl-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction:

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Iodo-3-methoxy-5-methyl-1H-pyrazole is a pyrazole derivative with significant biological activity, making it valuable in both research and industrial applications. Its applications stem from its unique structure, which allows it to interact with specific biological targets such as enzymes and receptors. The iodine atom in the compound may facilitate halogen bonding, enhancing its binding affinity to targets, while the methoxy and methyl substituents influence lipophilicity and membrane permeability, affecting bioavailability and distribution within biological systems.

Scientific Research Applications

This compound serves as a lead compound for developing new drugs targeting various diseases due to its biological activity. Studies on its interactions with biological targets have revealed its potential as a pharmacological agent. Its ability to form stable complexes with enzymes or receptors suggests possible therapeutic applications, and ongoing research focuses on elucidating its mechanism of action and specificity towards different biological pathways.

Related Compounds

Several compounds share structural similarities with this compound. Pyrazoles, in general, are considered privileged scaffolds in medicinal chemistry and exhibit a wide range of biological activities, including anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, and anti-viral activities . Many pyrazole derivatives have found applications as nonsteroidal anti-inflammatory drugs . Examples of pyrazole derivatives include:

- Anti-pyrine or phenazone (analgesic and antipyretic)

- Metamizole or dipyrone (analgesic and antipyretic)

- Aminopyrine or aminophenazone (anti-inflammatory, antipyretic, and analgesic)

- Phenylbutazone (anti-inflammatory and antipyretic)

- Sulfinpyrazone (chronic gout)

- Oxyphenbutazone (antipyretic, analgesic, and anti-inflammatory)

Mechanism of Action

The mechanism of action of 4-Iodo-3-methoxy-5-methyl-1H-pyrazole is not well-documented. like other pyrazoles, it is likely to interact with various molecular targets and pathways. The presence of iodine, methoxy, and methyl groups may influence its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Iodo-3-methoxy-5-methyl-1H-pyrazole with structurally related pyrazole derivatives, focusing on substitution patterns, synthetic routes, and applications.

Table 1: Key Structural and Functional Comparisons

Isomerization and Stability

Pyrazole derivatives with electron-withdrawing groups (e.g., iodine) are less prone to isomerization compared to hydrazine analogs (e.g., compound 3 in ), which undergo structural rearrangements under acidic conditions .

Spectroscopic Characterization

The methoxy group in this compound produces distinct NMR signals (δ ~3.8 ppm for OCH₃) compared to methyl groups (δ ~2.1–2.5 ppm) in related compounds like 5-methyl-2-phenylpyrazol-3-amine . IR spectra would further differentiate C-I stretching (~500 cm⁻¹) from C-N or C-O vibrations.

Research Findings and Implications

- Synthetic Challenges : Introducing iodine at position 4 requires careful control of reaction conditions to avoid over-halogenation, a common issue in pyrazole chemistry .

- Thermal Stability : Iodine’s large atomic radius may induce steric strain, reducing thermal stability compared to smaller halogens (e.g., chloro analogs) .

Q & A

Q. What are the standard synthetic routes for 4-Iodo-3-methoxy-5-methyl-1H-pyrazole?

- Methodological Answer : The synthesis typically involves halogenation and functionalization of pyrazole precursors. For example:

- Iodination : Introduce iodine via electrophilic substitution or cross-coupling reactions. A Pd-catalyzed Suzuki-Miyaura coupling (using aryl boronic acids) or Ullmann-type reactions can be employed under inert conditions .

- Methoxy Group Introduction : Use nucleophilic substitution (e.g., K₂CO₃-mediated methoxylation of a chlorinated precursor) .

- Key Step : Optimize reaction temperatures (e.g., reflux in ethanol or DMF) and stoichiometry to avoid side products.

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Iodination | NIS (N-iodosuccinimide), DCM, RT | 65–75% | |

| Methoxylation | K₂CO₃, MeOH, 80°C | 80–85% |

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and methyl groups at δ 2.1–2.5 ppm. Pyrazole ring protons appear as singlets or doublets in δ 6.5–8.0 ppm .

- IR Spectroscopy : Confirm C-I stretch (~500 cm⁻¹) and C-O-C (methoxy) absorption (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 267.98 (calculated for C₅H₇IN₂O) .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Medicinal Chemistry : Serves as a scaffold for anticancer/antimicrobial agents. Test bioactivity via enzyme inhibition assays (e.g., kinase or protease targets) .

- Material Science : Study electronic properties (e.g., charge transport in OLEDs) using cyclic voltammetry .

- Biological Probes : Radiolabel with ¹²⁵I for tracking interactions in cellular assays .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to introduce the iodo substituent?

- Methodological Answer :

- Catalytic Systems : Use Pd(PPh₃)₄ (5 mol%) in degassed DMF/H₂O (3:1) at 90°C. Monitor reaction progress via TLC .

- Substrate Compatibility : Ensure boronic acid partners are electron-deficient to enhance coupling efficiency.

- Yield Optimization : Additives like KI (1.5 eq) improve iodine retention. Typical yields: 70–85% .

Q. How to resolve contradictions in reaction yields when varying solvents?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (EtOH, MeOH) solvents. For methoxylation, DMF increases reaction rate but may reduce selectivity due to competing side reactions .

- Kinetic Analysis : Use Arrhenius plots to determine activation energy differences. For example, ΔG‡ for DMF vs. EtOH may differ by 2–3 kcal/mol .

- Case Study :

| Solvent | Yield (%) | Side Products |

|---|---|---|

| DMF | 78 | 10% dehalogenation |

| EtOH | 85 | <5% impurities |

Q. What computational methods validate the compound’s electronic structure?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Compare HOMO-LUMO gaps (e.g., ~4.5 eV) with experimental UV-Vis data .

- NMR Prediction : Use Gaussian or ACD/Labs to simulate spectra. Match chemical shifts with experimental δ values (error < 0.1 ppm) .

Q. How to design derivatives with enhanced bioactivity?

- Methodological Answer :

- SAR Studies : Replace iodine with Br/Cl or methoxy with bulkier alkoxy groups. Test cytotoxicity against HeLa cells (IC₅₀ < 10 µM target) .

- Crystallography : Resolve X-ray structures to identify hydrogen-bonding motifs (e.g., pyrazole N-H∙∙∙O interactions) .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 133–134°C vs. 138–140°C)?

- Methodological Answer :

- Purity Check : Analyze via HPLC (C18 column, MeCN/H₂O gradient). >98% purity required for accurate mp .

- Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. hexane) to isolate stable polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.